2-(4-Propylphenyl)chinolin-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

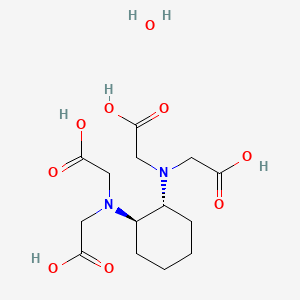

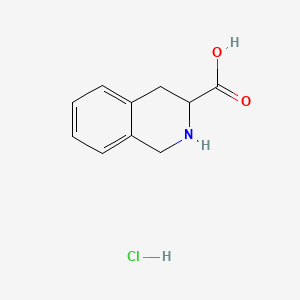

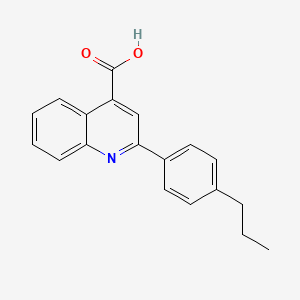

2-(4-Propylphenyl)quinoline-4-carboxylic acid, also known as PPQC or 2-(4-propylphenyl)quinoline-4-carboxylic acid, is a synthetic organic compound belonging to the quinoline family. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and methanol. PPQC has been used in various scientific research applications, including biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

2-(4-Propylphenyl)chinolin-4-carbonsäure: Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht. Diese Verbindungen haben vielversprechende Ergebnisse gegen sowohl gramnegative als auch grampositive Bakterien gezeigt, darunter Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus und Bacillus subtilis . Einige Derivate zeigten auch eine gute inhibitorische Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA), was angesichts des Anstiegs von Antibiotika-resistenten Stämmen bedeutsam ist .

Krebsforschung

Derivate dieser Verbindung wurden als neuartige Histon-Deacetylase (HDAC)-Inhibitoren entdeckt . HDACs sind eng mit der Regulation der Genexpression verbunden und an der Entstehung von Krebs beteiligt. Inhibitoren wie diese werden auf ihr Potenzial in der Entwicklung von Krebsmedikamenten untersucht, wobei einige Derivate eine selektive Hemmung von HDAC3 zeigen, was ein vielversprechendes Ziel für die Krebsbehandlung ist .

Entzündungshemmende Eigenschaften

Die pharmakologischen Anwendungen von Phenylchinolin-4-carbonsäure-Derivaten erstrecken sich auf entzündungshemmende Aktivitäten. Diese Verbindungen werden auf ihr Potenzial zur Behandlung von Entzündungszuständen untersucht, obwohl spezifische Studien zu This compound in der verfügbaren Literatur nicht im Detail beschrieben werden .

Antivirales Potenzial

Phenylchinolin-4-carbonsäure-Derivate werden für ihre antiviralen Aktivitäten hervorgehoben. Die Forschung ist im Gange, um die Wirksamkeit dieser Verbindungen gegen verschiedene Virusinfektionen zu bewerten, was ihr Potenzial als vielversprechende Medikamentenkandidaten unterstreicht .

Urikosurisches Mittel zur Behandlung von Gicht

Historisch gesehen wurde Cinchophen, ein Derivat von 2-Phenylchinolin-4-carbonsäure, als urikosurisches Mittel bei der Behandlung von Gicht eingesetzt . Dies deutet auf das Potenzial von This compound in ähnlichen therapeutischen Anwendungen hin.

Hemmung der alkalischen Phosphatase

Diese Verbindung wurde als Gerüst für die Entwicklung von Inhibitoren der alkalischen Phosphatase untersucht. Solche Inhibitoren sind wichtig für die Untersuchung des Knochenstoffwechsels und bestimmter Krankheiten, bei denen die alkalische Phosphatase ein signifikanter Biomarker ist .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Propylphenyl)quinoline-4-carboxylic acid are alkaline phosphatases . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body, including the liver, bone, and small intestine. They play a crucial role in numerous biological processes, such as bone mineralization and the dephosphorylation of proteins and nucleotides .

Mode of Action

2-(4-Propylphenyl)quinoline-4-carboxylic acid interacts with its targets by acting as a potent inhibitor of alkaline phosphatases . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters and effectively inhibiting its activity .

Biochemical Pathways

By inhibiting alkaline phosphatases, 2-(4-Propylphenyl)quinoline-4-carboxylic acid affects several biochemical pathways. These include the regulation of phosphate and calcium homeostasis, which are crucial for bone mineralization . The compound’s inhibitory action can also impact the dephosphorylation of proteins and nucleotides, affecting various cellular processes .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid’s action primarily involve the inhibition of alkaline phosphatase activity. This can lead to alterations in phosphate and calcium homeostasis, affecting bone mineralization . Additionally, the inhibition of protein and nucleotide dephosphorylation can impact various cellular processes .

Safety and Hazards

While specific safety and hazard information for “2-(4-Propylphenyl)quinoline-4-carboxylic acid” was not found in the retrieved papers, it’s important to note that handling of potent active pharmaceutical ingredients should only be performed by personnel trained and familiar with handling such substances .

Zukünftige Richtungen

The future directions for “2-(4-Propylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could also be a focus of future research .

Biochemische Analyse

Biochemical Properties

2-(4-Propylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(4-Propylphenyl)quinoline-4-carboxylic acid has shown binding affinity to certain proteins, influencing their structural conformation and function .

Cellular Effects

The effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in inflammatory responses and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(4-Propylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 2-(4-Propylphenyl)quinoline-4-carboxylic acid can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to 2-(4-Propylphenyl)quinoline-4-carboxylic acid in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(4-Propylphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux include alterations in the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Propylphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(4-Propylphenyl)quinoline-4-carboxylic acid is influenced by targeting signals and post-translational modifications . The compound has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with organelle-specific enzymes and proteins, modulating their function . Post-translational modifications, such as phosphorylation, can further regulate the compound’s activity and localization within the cell .

Eigenschaften

IUPAC Name |

2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(21)22)15-6-3-4-7-17(15)20-18/h3-4,6-12H,2,5H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIVTPBNVBBQEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)